molecular formula C10H8ClNOS B8550750 (3-Chloro-5-phenylisothiazol-4-YL)methanol

(3-Chloro-5-phenylisothiazol-4-YL)methanol

Cat. No. B8550750
M. Wt: 225.70 g/mol
InChI Key: PHWIWIVZRPEBRI-UHFFFAOYSA-N
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Patent
US09067898B1

Procedure details

Into a 25-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 3-chloro-5-phenyl-1,2-thiazole-4-carboxylic acid (500 mg, 1.88 mmol, 1.00 equiv, 90%), chlorobenzene (2 mL), BH3 (3.1 mL, 3.00 equiv) at 0° C. The resulting solution was stirred for 12 h at 50° C. in an oil bath. The reaction was then quenched by the addition of 10 mL of sodium bicarbonate/H2O. The resulting solution was extracted with 3×10 mL of ethyl acetate and the organic layers combined. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:4). This resulted in 80 mg (18%) of (3-chloro-5-phenyl-1,2-thiazol-4-yl)methanol as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([C:7](O)=[O:8])=[C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[S:4][N:3]=1>ClC1C=CC=CC=1>[Cl:1][C:2]1[C:6]([CH2:7][OH:8])=[C:5]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[S:4][N:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NSC(=C1C(=O)O)C1=CC=CC=C1
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 12 h at 50° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 25-mL round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 10 mL of sodium bicarbonate/H2O
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×10 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
This resulted in 80 mg (18%) of (3-chloro-5-phenyl-1,2-thiazol-4-yl)methanol as a white solid

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
ClC1=NSC(=C1CO)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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